molecular formula C22H20N4O B12224375 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole

5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole

Cat. No.: B12224375
M. Wt: 356.4 g/mol
InChI Key: FSGMROMXVWILSJ-UHFFFAOYSA-N
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Description

5-[(Biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is a complex organic compound that belongs to the class of tetrazoles. Tetrazoles are known for their diverse biological activities and are often used in medicinal chemistry. This particular compound features a biphenyl group, which is a common structural motif in many pharmaceuticals, and a tetrazole ring, which can enhance the compound’s biological activity and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole typically involves the reaction of biphenyl-4-yloxy methyl chloride with 2,4-dimethylphenyl tetrazole under basic conditions. The reaction is usually carried out in a polar solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the biphenyl moiety, leading to the formation of quinones.

    Reduction: Reduction reactions can occur at the tetrazole ring, converting it into an amine derivative.

    Substitution: The compound can participate in various substitution reactions, especially at the biphenyl and tetrazole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) and electrophiles such as alkyl halides are commonly employed.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted biphenyl and tetrazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities.

    Industry: Utilized in the development of new materials with specific properties, such as improved thermal stability and resistance to degradation.

Mechanism of Action

The mechanism of action of 5-[(biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole involves its interaction with specific molecular targets, such as enzymes and receptors. The biphenyl group can facilitate binding to hydrophobic pockets in proteins, while the tetrazole ring can form hydrogen bonds and other interactions with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    5-(4’-Methylbiphenyl-2-yl)-1-trityl-1H-tetrazole: Similar structure but with a trityl group instead of the dimethylphenyl group.

    5-[4’-(Substituted-methyl)[1,1’-biphenyl]-2-yl]-1H-tetrazoles: Variants with different substituents on the biphenyl ring.

Uniqueness

5-[(Biphenyl-4-yloxy)methyl]-1-(2,4-dimethylphenyl)-1H-tetrazole is unique due to its specific combination of a biphenyl group and a tetrazole ring, which imparts distinct chemical and biological properties. The presence of the dimethylphenyl group further enhances its stability and potential interactions with biological targets, making it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C22H20N4O

Molecular Weight

356.4 g/mol

IUPAC Name

1-(2,4-dimethylphenyl)-5-[(4-phenylphenoxy)methyl]tetrazole

InChI

InChI=1S/C22H20N4O/c1-16-8-13-21(17(2)14-16)26-22(23-24-25-26)15-27-20-11-9-19(10-12-20)18-6-4-3-5-7-18/h3-14H,15H2,1-2H3

InChI Key

FSGMROMXVWILSJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=NN=N2)COC3=CC=C(C=C3)C4=CC=CC=C4)C

Origin of Product

United States

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